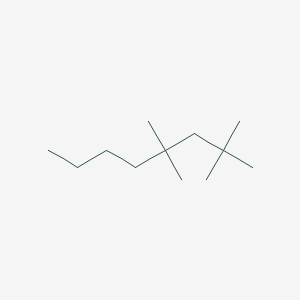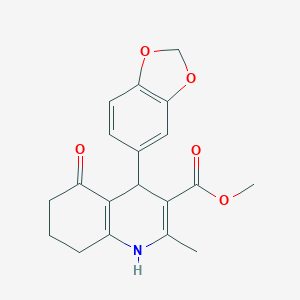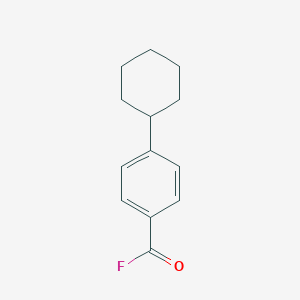
2,2,4,4-Tetramethyloctane
Descripción general
Descripción
2,2,4,4-Tetramethyloctane is a volatile organic compound with the molecular formula C12H26 and a molecular weight of 170.3348 g/mol . It is a colorless liquid hydrocarbon known for its low volatility and weak oil-like odor . This compound is part of the alkane family, characterized by its saturated carbon chain structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethyloctane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of 2,2,4,4-Tetramethyl-1-butene using a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound can be produced through the oligomerization of isobutene followed by hydrogenation. This process involves the use of acidic catalysts like zeolites to facilitate the oligomerization reaction, followed by hydrogenation to saturate the carbon-carbon double bonds .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4,4-Tetramethyloctane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation using reagents like chlorine or bromine under UV light can replace hydrogen atoms with halogen atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can oxidize this compound to form alcohols, ketones, or carboxylic acids.
Major Products Formed:
Halogenation: Formation of halogenated alkanes.
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetramethyloctane finds applications in various scientific research fields:
Chemistry: Used as a solvent due to its non-polar nature and ability to dissolve a wide range of organic compounds.
Biology: Employed in studies involving lipid membranes and hydrophobic interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized as a component in lubricants and as a standard in chromatographic analysis.
Mecanismo De Acción
The mechanism of action of 2,2,4,4-Tetramethyloctane is primarily based on its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting membrane fluidity and permeability. Its non-polar nature allows it to dissolve other hydrophobic molecules, facilitating their transport and interaction within biological systems .
Comparación Con Compuestos Similares
2,2,3,4-Tetramethyloctane: Another isomer with a similar molecular formula but different structural arrangement.
2,2,4,4-Tetramethylhexane: A shorter chain alkane with similar chemical properties.
Uniqueness: 2,2,4,4-Tetramethyloctane is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its low volatility and weak odor make it suitable for applications where minimal evaporation and odor are desired .
Propiedades
IUPAC Name |
2,2,4,4-tetramethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-7-8-9-12(5,6)10-11(2,3)4/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUFTNSABIBNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211227 | |
| Record name | Octane, 2,2,4,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62183-79-3 | |
| Record name | Octane, 2,2,4,4-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062183793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 2,2,4,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,2,4,4-Tetramethyloctane in Ophiocordyceps sinensis products?
A: The research article "Analysis of Volatile Components in Different Ophiocordyceps sinensis and Insect Host Products" [] identified this compound as a dominant volatile compound in various O. sinensis products, including the fungus, its Thitarodes host, and the Chinese cordyceps. While the study primarily focuses on characterizing the volatile profile, the presence of this compound raises questions about its potential contribution to the distinctive aroma of these products. Further research is needed to understand if this compound plays a role in the perceived quality or potential biological activities associated with O. sinensis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)









